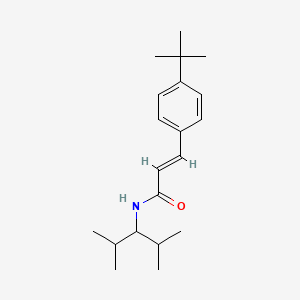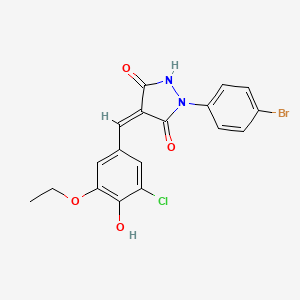![molecular formula C24H24N2O2 B3552829 3-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3552829.png)
3-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide
描述
3-(benzyloxy)-N-[4-(1-pyrrolidinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPB and is a member of the benzamide class of compounds. BPB has been shown to have various biological activities, including antitumor, anti-inflammatory, and antiviral effects.
作用机制
The mechanism of action of BPB is not fully understood, but studies have shown that it acts on various cellular pathways. BPB has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression. Inhibition of HDAC activity can lead to changes in the expression of genes involved in cell growth and apoptosis.
BPB has also been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell signaling pathways. Inhibition of CK2 activity can lead to changes in the expression of genes involved in cell growth and survival.
Biochemical and Physiological Effects
BPB has been shown to have various biochemical and physiological effects. Studies have shown that BPB can induce cell cycle arrest and apoptosis in cancer cells. BPB has also been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of diseases such as cancer and cardiovascular disease.
BPB has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, BPB has been shown to have antiviral effects, inhibiting the replication of viruses such as hepatitis C virus and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
BPB has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized in large quantities. BPB has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in humans.
However, there are also limitations to the use of BPB in laboratory experiments. BPB has poor solubility in water, which can make it difficult to administer in animal studies. In addition, BPB has low bioavailability, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on BPB. One area of research could focus on the development of more potent and selective HDAC inhibitors based on the structure of BPB. Another area of research could focus on the development of more effective methods for delivering BPB in vivo.
In addition, further studies are needed to elucidate the mechanism of action of BPB and its effects on cellular pathways. This could lead to the identification of new therapeutic targets for the treatment of cancer, inflammation, and viral infections.
Conclusion
BPB is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antiviral effects, and has been the subject of numerous scientific studies. While there are limitations to the use of BPB in laboratory experiments, there are also several future directions for research that could lead to the development of new therapies for a variety of diseases.
科学研究应用
BPB has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the antitumor effects of BPB. Studies have shown that BPB inhibits the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. BPB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research has focused on the anti-inflammatory effects of BPB. Inflammation is a common factor in many diseases, including arthritis and cardiovascular disease. Studies have shown that BPB can reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
3-phenylmethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c27-24(25-21-11-13-22(14-12-21)26-15-4-5-16-26)20-9-6-10-23(17-20)28-18-19-7-2-1-3-8-19/h1-3,6-14,17H,4-5,15-16,18H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDWCJKUGVTUQDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3552748.png)
![2-[(3-chlorobenzoyl)amino]-N-cyclohexylbenzamide](/img/structure/B3552753.png)
![1-(3-bromophenyl)-4-{[5-(3-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B3552760.png)

![methyl (5-{[2,5-dimethyl-1-(2-naphthyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3552773.png)
![methyl [5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3552778.png)
![4-[benzyl(methylsulfonyl)amino]-N-cycloheptylbenzamide](/img/structure/B3552782.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B3552801.png)
![methyl (5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B3552803.png)
![(2-chloro-4-{[3-(2-cyclohexylethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B3552824.png)
![2-[(5-oxo-4-phenyl-5,7-dihydro-4H-spiro[benzo[h][1,2,4]triazolo[4,3-a]quinazoline-6,1'-cyclopentan]-1-yl)thio]acetamide](/img/structure/B3552834.png)
![3-iodo-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3552844.png)
![N-(3-chlorobenzyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B3552850.png)